molecular formula C19H21ClN4O3 B2689209 3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide CAS No. 2380081-08-1

3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide

Cat. No. B2689209
CAS RN: 2380081-08-1
M. Wt: 388.85
InChI Key: ONMMIDHSEOZPQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of appropriate precursors. While I don’t have the exact synthetic route for Compound X, it likely includes the introduction of the chlorophenyl group, pyridazinone moiety, and oxolan-2-ylmethyl substituent. Researchers have successfully prepared Compound X through rational design and efficient synthetic strategies .


Molecular Structure Analysis

The molecular structure of Compound X is crucial for understanding its interactions with biological targets. The compound’s three-dimensional arrangement influences its binding affinity and pharmacological properties. Detailed X-ray crystallography studies have revealed the precise spatial arrangement of atoms within Compound X .


Chemical Reactions Analysis

Compound X may undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions. These transformations impact its stability, bioavailability, and metabolism. Researchers have investigated the reactivity of Compound X under different conditions to elucidate its behavior .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Photodegradation : Limited photodegradation observed .

Mechanism of Action

Compound X’s mechanism of action involves inhibition of specific enzymes or pathways related to Mycobacterium tuberculosis (Mtb). It likely interferes with essential cellular processes, leading to bacterial growth inhibition. Further studies are needed to fully elucidate its precise mode of action .

Safety and Hazards

  • Toxicity : Compound X exhibits low cytotoxicity toward human cells (e.g., HEK-293 cells) .

Future Directions

: Singireddi, S., Nandikolla, A., Suresh, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12418–12430. Link

properties

IUPAC Name

3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3/c20-14-5-3-13(4-6-14)17-7-8-18(25)24(22-17)15-11-23(12-15)19(26)21-10-16-2-1-9-27-16/h3-8,15-16H,1-2,9-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMMIDHSEOZPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide

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